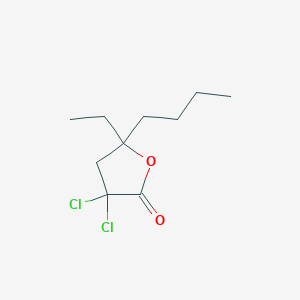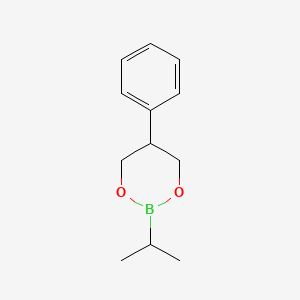
5-Phenyl-2-(propan-2-yl)-1,3,2-dioxaborinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Phenyl-2-(propan-2-yl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by a boron atom integrated into a six-membered ring, which also includes oxygen and carbon atoms. The phenyl group attached to the ring adds to its structural complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-(propan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of phenylboronic acid with an appropriate diol under dehydrating conditions. One common method is to react phenylboronic acid with isopropyl glycol in the presence of a dehydrating agent such as toluene. The reaction is usually carried out under reflux conditions to facilitate the formation of the boron-containing ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
5-Phenyl-2-(propan-2-yl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron-containing ring into simpler boron compounds.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Simpler boron compounds.
Substitution: Various substituted phenyl derivatives.
科学研究应用
5-Phenyl-2-(propan-2-yl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex boron-containing compounds.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
作用机制
The mechanism by which 5-Phenyl-2-(propan-2-yl)-1,3,2-dioxaborinane exerts its effects is primarily through its ability to form stable complexes with other molecules. The boron atom in the compound can coordinate with various ligands, facilitating reactions such as cross-coupling and catalysis. The phenyl group enhances the compound’s stability and reactivity by providing a rigid framework.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boron-containing compound used in similar applications.
2-Phenyl-1,3,2-dioxaborinane: Lacks the isopropyl group, making it less sterically hindered.
5-Phenyl-2-methyl-1,3,2-dioxaborinane: Contains a methyl group instead of an isopropyl group, affecting its reactivity and stability.
Uniqueness
5-Phenyl-2-(propan-2-yl)-1,3,2-dioxaborinane is unique due to the presence of both a phenyl group and an isopropyl group, which confer distinct steric and electronic properties. These features make it particularly useful in applications requiring specific reactivity and stability profiles.
属性
CAS 编号 |
89561-38-6 |
|---|---|
分子式 |
C12H17BO2 |
分子量 |
204.08 g/mol |
IUPAC 名称 |
5-phenyl-2-propan-2-yl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C12H17BO2/c1-10(2)13-14-8-12(9-15-13)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |
InChI 键 |
RAURZVRXNVUEAJ-UHFFFAOYSA-N |
规范 SMILES |
B1(OCC(CO1)C2=CC=CC=C2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


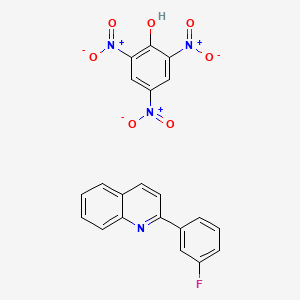
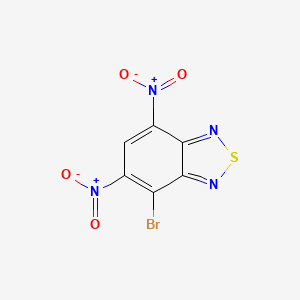
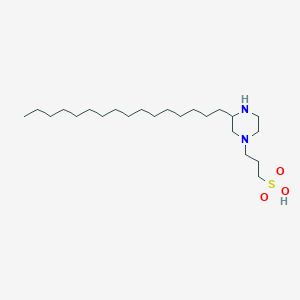
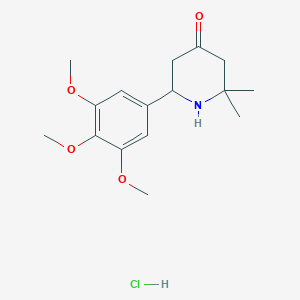
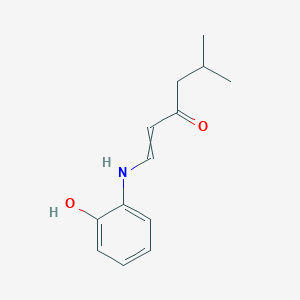
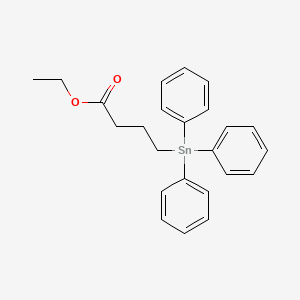
![Spiro[2.5]octan-2-ol](/img/structure/B14380095.png)
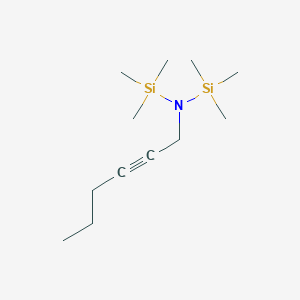
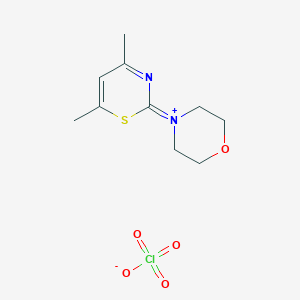
![4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one](/img/structure/B14380109.png)
![1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine](/img/structure/B14380112.png)
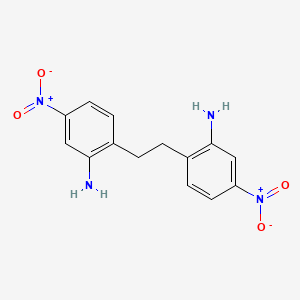
![(4E)-4-[(3-Aminopropyl)imino]-5,5-diethyl-4,5-dihydrofuran-2-amine](/img/structure/B14380123.png)
